molecular formula C20H21NO3S2 B2748582 N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide CAS No. 2034435-51-1

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2748582
M. Wt: 387.51
InChI Key: KEDMZFIWVDWOOS-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also contains a benzenesulfonamide group, which is a common functional group in many organic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the thiophene ring and the attachment of the benzenesulfonamide group. One possible method could involve the reaction of a suitable thiophene derivative with a benzenesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring and the benzenesulfonamide group would likely have a significant impact on the compound’s structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the thiophene ring can undergo electrophilic aromatic substitution reactions . The benzenesulfonamide group could also participate in various reactions .

Scientific Research Applications

Endothelin Antagonism

Research into biphenylsulfonamides has identified these compounds as novel series of endothelin-A (ETA) selective antagonists. Modifications to the pendant phenyl ring and substitutions at specific positions have led to improved binding and functional activity, showcasing their potential in modulating endothelin-related physiological effects, including those involved in cardiovascular diseases (Murugesan et al., 1998).

Kynurenine Pathway Inhibition

N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase. These compounds, particularly effective in in vitro settings, offer insights into the management of neurological conditions by modulating the kynurenine pathway, which is crucial in neurodegenerative diseases (Röver et al., 1997).

Photodynamic Therapy for Cancer

A novel zinc phthalocyanine substituted with benzenesulfonamide derivative groups has been synthesized for use in photodynamic therapy. This compound exhibits high singlet oxygen quantum yield, making it a potential candidate for cancer treatment through type II photosensitization mechanisms (Pişkin et al., 2020).

Antimicrobial Activity

Thiourea derivatives bearing the benzenesulfonamide moiety have been synthesized and evaluated for their antimicrobial properties, particularly against Mycobacterium tuberculosis. This research underscores the potential of these compounds in developing new therapeutic agents against tuberculosis and other microbial infections (Ghorab et al., 2017).

Nonlinear Optical Materials

Thienyl-substituted pyridinium salts, including those with benzenesulfonamide groups, have been explored for their second-order nonlinear optical (NLO) properties. These compounds are significant for the development of new materials for optical technologies, highlighting the versatility of benzenesulfonamide derivatives in materials science (Li et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve studying its potential applications, such as its use in the development of new drugs or materials. Additionally, research could be done to improve the methods for its synthesis .

properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S2/c1-14-3-4-15(2)20(11-14)26(23,24)21-12-19(22)17-7-5-16(6-8-17)18-9-10-25-13-18/h3-11,13,19,21-22H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDMZFIWVDWOOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-2,5-dimethylbenzenesulfonamide

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